molecular formula C6H3ClFNO3 B1592491 4-Chloro-5-fluoro-2-nitrophenol CAS No. 345-25-5

4-Chloro-5-fluoro-2-nitrophenol

Cat. No. B1592491
CAS RN: 345-25-5
M. Wt: 191.54 g/mol
InChI Key: MCCVRPMINWUWOS-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-nitrophenol is a type of chloronitrophenols (CNPs), which are widely used in the synthesis of dyes, drugs, and pesticides . It has become a major group of environmental pollutants and has been detected in various industrial effluents .


Synthesis Analysis

4-Chloro-5-fluoro-2-nitrophenol is used for proteomics research . It is formed during iron (III) nitrate nonahydrate activated by tungstophosphoric acid cesium salt catalyzed nitration of 4-fluorophenol .


Molecular Structure Analysis

The molecular formula of 4-Chloro-5-fluoro-2-nitrophenol is C6H3ClFNO3 . Its molecular weight is 191.55 . The InChI code is 1S/C6H3ClFNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H .


Chemical Reactions Analysis

4-Fluoro-2-nitrophenol is formed during iron (III) nitrate nonahydrate activated by tungstophosphoric acid cesium salt catalyzed nitration of 4-fluorophenol .


Physical And Chemical Properties Analysis

4-Chloro-5-fluoro-2-nitrophenol is a solid substance . It should be stored at 2-8°C .

Scientific Research Applications

  • Environmental Biotechnology
    • Summary: Chlorinated nitrophenols (CNPs) such as 4-Chloro-5-fluoro-2-nitrophenol have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals . These compounds are resistant to microbial degradation due to the simultaneous existence of electron-withdrawing chlorine and nitro groups on the aromatic ring .
    • Method: The degradation of these compounds is often studied in bacteria. For example, a Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway .
    • Results: This research increases our knowledge of the catabolic diversity for microbial 2C4NP degradation at the molecular and biochemical level .

    Organic Synthesis

    • Summary: 4-Chloro-5-fluoro-2-nitrophenol can be used as an intermediate in the synthesis of various organic compounds . For example, it can be used in the preparation of 5-fluoro-2-methoxyaniline and 5-fluoro-2-hydroxyaniline .
    • Method: The specific methods of synthesis would depend on the target compound. Typically, nitrophenols can be prepared by direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
    • Results: The results would depend on the specific synthesis procedure and the target compound. However, the use of 4-Chloro-5-fluoro-2-nitrophenol as an intermediate can potentially improve the efficiency of the synthesis process .

    Nitro Compounds Research

    • Summary: Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures .
    • Method: The study of nitro compounds often involves spectroscopic analysis. Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .
    • Results: This research can provide valuable information about the properties and behavior of nitro compounds, which can be useful in various fields such as organic synthesis, environmental science, and pharmaceuticals .

    Adsorption Studies

    • Summary: 4-Chloro-5-fluoro-2-nitrophenol can be used in adsorption studies . These studies are important for understanding how substances interact with various materials, which can be useful in fields such as environmental science and materials science .
    • Method: The adsorption characteristics of 4-Chloro-5-fluoro-2-nitrophenol onto single-walled and multi-walled carbon nanotubes (SWCNTs and MWCNTs) from aqueous solution were investigated with respect to the changes in the contact time, pH of solution, carbon nanotubes dosage and initial 4C2NP concentration .
    • Results: Experimental results showed that the adsorption efficiency of 4C2NP by carbon nanotubes (both of SWCNTs and MWCNTs) increased with increasing the initial 4C2NP concentration .

    Metabolism Studies

    • Summary: 4-Chloro-5-fluoro-2-nitrophenol can be used in metabolism studies . These studies are important for understanding how substances are broken down and used by organisms, which can be useful in fields such as biochemistry and pharmacology .
    • Method: The metabolism of 4-Chloro-5-fluoro-2-nitrophenol in a Gram-positive bacterium, Exiguobacterium sp. PMA, was studied .
    • Results: The results of these studies can provide valuable information about the metabolic pathways of 4-Chloro-5-fluoro-2-nitrophenol and other similar compounds .

Safety And Hazards

4-Chloro-5-fluoro-2-nitrophenol is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and can be harmful if swallowed or inhaled . It should be handled with personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves .

Future Directions

5-Fluoro-2-nitrophenol has been used in the total synthesis of the (+/−)-CC-1065 CPI subunit . It has also been used in the synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones . These compounds possess therapeutic potential as inhibitors of angiogenesis .

properties

IUPAC Name

4-chloro-5-fluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCVRPMINWUWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626304
Record name 4-Chloro-5-fluoro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-fluoro-2-nitrophenol

CAS RN

345-25-5
Record name 4-Chloro-5-fluoro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5-fluoro-2-nitrophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-chloro-3-fluorophenol (2.38 g, 16.2 mmol) was dissolved in DCE (32 mL) and tetrabutylammonium bromide (0.524 g, 1.62 mmol) was added. HNO3 70% (2.1 mL, 32 mmol) was diluted with H2O (18.9 mL) to make a 7% HNO3 solution. This solution was added to the reaction mixture which was then stirred at rt for 4 h at which time the reaction was judged complete by TLC. The reaction was poured into H2O and extracted with DCM (3×). The combined organic layers were dried over MgSO4, filtered and concentrated in vacuo. The resulting residue was adsorbed onto silica gel and flash chromatographed to give the title compound of step A (2.29 g, 74%). 1H NMR (400 MHz, DMSO-d6) δ ppm 11.76 (br. s., 1H), 8.18 (d, J=8.1 Hz, 1H), 7.10 (d, J=10.6 Hz, 1H).
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
18.9 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.524 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.